molecular formula C11H17N3O B1437470 N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide CAS No. 1040693-59-1

N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide

Cat. No. B1437470
M. Wt: 207.27 g/mol
InChI Key: IXNAIIBHBJBTAX-UHFFFAOYSA-N
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Description

N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide (EPA) is a compound that has attracted significant attention in the pharmaceutical industry due to its potential biological applications. It has a molecular formula of C11H17N3O and a molecular weight of 207.27 .

Scientific Research Applications

Antibacterial Activity

Research by Tumosienė et al. (2012) explored the synthesis of azole derivatives, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide. These compounds exhibited significant antibacterial activity, particularly against Rhizobium radiobacter (Tumosienė et al., 2012).

Inflammation Inhibition

Dassonville et al. (2008) synthesized N-pyridinyl(methyl)indolylpropanamides, including N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide. These compounds were effective as non-acidic NSAIDs and showed higher activity than ibuprofen in reducing inflammation in a TPA-induced mouse ear swelling assay (Dassonville et al., 2008).

Muscle Relaxant and Anticonvulsant Activity

Tatee et al. (1986) studied N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, finding that compounds like 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide showed selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).

Anticancer Potential

Idris et al. (2011) prepared isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and found these compounds to be more potent than standard drugs like phenytoin in treating generalized seizures, indicating potential anticancer applications (Idris et al., 2011).

Antibacterial Properties

Abdel-Bary et al. (2013) synthesized new amino acid derivatives coupled with biologically active pyridine moiety. These compounds demonstrated potent antibacterial activity against Escherichia coli, comparable to standard drugs like Tetracycline and Penicillin G sodium (Abdel-Bary et al., 2013).

properties

IUPAC Name

N-ethyl-3-(pyridin-3-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-14-11(15)5-7-13-9-10-4-3-6-12-8-10/h3-4,6,8,13H,2,5,7,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNAIIBHBJBTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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